molecular formula C6H3ClN2O5 B1616662 4-Chloro-2,6-dinitrophenol CAS No. 88-87-9

4-Chloro-2,6-dinitrophenol

Cat. No.: B1616662
CAS No.: 88-87-9
M. Wt: 218.55 g/mol
InChI Key: KESYALTWUAFAAC-UHFFFAOYSA-N
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Description

Significance and Context in Contemporary Chemical Sciences

In contemporary chemical sciences, 4-Chloro-2,6-dinitrophenol is recognized for its role as a versatile synthetic intermediate and a model compound for studying chemical reactivity and environmental degradation pathways. Its chemical structure, featuring a phenol (B47542) ring with a chlorine atom and two nitro groups, imparts distinct electronic and steric properties that are of interest in various research domains. chemical-suppliers.eusolubilityofthings.com

The presence of electron-withdrawing nitro groups significantly influences the acidity of the phenolic hydroxyl group, making it a stronger acid than phenol itself. solubilityofthings.comnih.gov This characteristic is fundamental to its reactivity and its interactions in biological and environmental systems. The compound serves as a precursor in the synthesis of more complex molecules, including high-energy materials like 4-diazo-2,6-dinitrophenol and various heterocyclic compounds such as benzopyran derivatives. researchgate.netwisdomlib.org Modern synthetic methodologies, such as visible-light-induced radical polynitration of arylboronic acids, have been developed for its efficient synthesis, highlighting its continued relevance in organic chemistry. chemicalbook.comthieme-connect.com

Interdisciplinary Relevance of this compound Studies

The study of this compound extends across multiple scientific disciplines, primarily due to its biological activity and environmental presence.

Agricultural and Environmental Chemistry: Historically, dinitrophenols have been utilized as herbicides and pesticides. ontosight.aiwikipedia.org Consequently, this compound has been investigated for its herbicidal properties. solubilityofthings.comontosight.ai Its presence in the environment as a potential pollutant has spurred research into its fate, transport, and degradation. solubilityofthings.com Studies have focused on its persistence in soil and water, and its potential for bioaccumulation. ontosight.ai Research has identified specific bacterial strains, such as Rhodococcus imtechensis, capable of degrading chlorinated nitrophenols, offering potential for bioremediation of contaminated sites. acs.orgresearchgate.net The degradation pathways often involve the reduction of the nitro groups to less toxic amino derivatives.

Toxicology and Biochemistry: The toxicological profile of this compound is a significant area of interdisciplinary research. Like other dinitrophenols, it can disrupt cellular processes. ontosight.ai Toxicological assessments have indicated potential for developmental toxicity in animal models. The compound's ability to act as an uncoupler of oxidative phosphorylation is a key mechanism of its toxicity, a characteristic shared with other dinitrophenols. jst.go.jp

Materials Science: The dinitrophenolic structure is a component of certain dyes and pigments, and research has explored its utility in the synthesis of these materials. solubilityofthings.com

Historical Trajectories in Research on Phenolic Compounds and Derivatives

Research into phenolic compounds has a rich history, evolving from the initial isolation and characterization of simple phenols to the synthesis and investigation of complex substituted derivatives. wikipedia.orgpjoes.com In the early 20th century, the industrial synthesis of phenols, such as through the hydrolysis of benzenesulfonic acid, became established. wikipedia.org

The study of nitrated phenols gained prominence with their use in the munitions industry during World War I, where compounds like 2,4-dinitrophenol (B41442) were encountered. cdc.gov This period also saw the beginning of research into the toxicological effects of dinitrophenols on workers. cdc.gov In the mid-20th century, the development of phenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), led to extensive research on the environmental behavior and biological effects of chlorinated phenolic compounds. pjoes.com

The latter half of the 20th century and the beginning of the 21st century have seen a shift towards understanding the environmental fate and bioremediation of substituted phenols. The recognition of their potential as environmental pollutants has driven the development of advanced analytical techniques for their detection and quantification in various environmental matrices. mdpi.comtuiasi.ro The historical trajectory of research on phenolic compounds thus reflects a broader evolution in chemical sciences, from fundamental synthesis and characterization to a more nuanced understanding of their environmental and biological interactions. pjoes.com

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₃ClN₂O₅ nih.gov
Molecular Weight 218.55 g/mol nih.gov
Appearance Yellow crystalline solid solubilityofthings.comontosight.ai
Melting Point 80-81 °C thieme-connect.com
Boiling Point 252.3 °C at 760 mmHg chemical-suppliers.eu
Density 1.769 g/cm³ chemical-suppliers.eu
Solubility Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water. solubilityofthings.com
IUPAC Name This compound nih.gov
CAS Number 88-87-9 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2,6-dinitrophenol
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InChI

InChI=1S/C6H3ClN2O5/c7-3-1-4(8(11)12)6(10)5(2-3)9(13)14/h1-2,10H
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InChI Key

KESYALTWUAFAAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])Cl
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Molecular Formula

C6H3ClN2O5
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DSSTOX Substance ID

DTXSID6058978
Record name Phenol, 4-chloro-2,6-dinitro-
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Molecular Weight

218.55 g/mol
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CAS No.

88-87-9
Record name 4-Chloro-2,6-dinitrophenol
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Record name Phenol, 4-chloro-2,6-dinitro-
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Record name 4-CHLORO-2,6-DINITROPHENOL
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Record name Phenol, 4-chloro-2,6-dinitro-
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Record name 4-chloro-2,6-dinitrophenol
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Synthetic Methodologies and Reaction Pathways of 4 Chloro 2,6 Dinitrophenol

Established Synthesis Routes for 4-Chloro-2,6-dinitrophenol

The most conventional and established method for synthesizing this compound involves the direct nitration of a substituted phenol (B47542) precursor. This approach leverages the principles of electrophilic aromatic substitution, where the directing effects of the substituents on the aromatic ring guide the incoming nitro groups to specific positions.

The primary established route for synthesizing this compound is the dinitration of 4-chlorophenol. In this electrophilic aromatic substitution reaction, the starting material, 4-chlorophenol, is treated with a strong nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

The regioselectivity of this reaction is governed by the existing substituents on the benzene (B151609) ring: the hydroxyl (-OH) group and the chlorine (-Cl) atom. The hydroxyl group is a strongly activating, ortho-, para- directing group, while the chlorine atom is a deactivating, yet also ortho-, para- directing group. nih.govresearchgate.net Because the hydroxyl group's activating effect is dominant, it strongly directs the electrophilic nitronium ions (NO₂⁺) to its ortho positions (carbons 2 and 6). Since the para position is already occupied by the chlorine atom, dinitration occurs selectively at the 2 and 6 positions, yielding the desired this compound. A similar regioselectivity is observed in the nitration of N-(4-hydroxyphenyl)acetamide (acetaminophen), where the activating group directs nitration to the 2 and 6 positions.

Following the nitration reaction, the crude product often contains residual acids and potentially some isomeric impurities. Therefore, a purification protocol is necessary. A common and effective method for purification is recrystallization. Commercially available this compound can be purified by recrystallization from methanol (B129727) to yield colorless prisms of the final product. researchgate.net

Advanced Synthetic Approaches to this compound Analogs

Modern organic synthesis seeks to develop more efficient, selective, and environmentally benign methods. For the synthesis of dinitrophenol analogs, advanced strategies include photocatalysis and the use of organometallic reagents, which can offer alternative reaction pathways and broader substrate scopes.

Advanced synthetic strategies for preparing nitrophenol analogs include methods based on radical chemistry, which can be initiated by visible light. These approaches can achieve hydroxylation and nitration of aromatic rings through mechanisms distinct from classical electrophilic substitution. nih.govnih.gov For instance, visible-light-driven methods can generate highly reactive nitryl radicals from precursors like ferric-nitrate complexes. acs.org These radicals can then attack aromatic C-H bonds, leading to nitration with high regioselectivity. acs.org

Similarly, radical-based hydroxylation of aromatic compounds can be achieved, often involving species like the hydroxyl radical. nih.govresearchgate.net The concept of a tandem reaction, where both hydroxylation and nitration are performed sequentially in a single pot, represents a sophisticated approach to building complex dinitrophenol analogs. Such strategies, often mediated by photoredox catalysis, allow for the construction of molecules with diverse substitution patterns that may be difficult to access through traditional methods.

A highly effective modern method for synthesizing nitroaromatic compounds, including this compound, is the ipso-nitration of arylboronic acids. chemicalbook.comorganic-chemistry.org This reaction involves the substitution of the boronic acid [-B(OH)₂] group with a nitro (-NO₂) group. This transformation can be catalyzed by copper salts and proceeds under relatively mild conditions. researchgate.netresearchgate.net

A general procedure involves reacting an arylboronic acid with a copper(II) nitrate (B79036) and an oxidant like potassium persulfate in an acetonitrile (B52724) solvent. The reaction can be promoted by irradiation with visible light (e.g., a blue LED) at elevated temperatures. chemicalbook.com This method demonstrates high efficiency, with the synthesis of this compound from 4-chlorophenylboronic acid achieving a high yield. chemicalbook.com The crude product is typically purified using column chromatography.

Table 1: Synthesis of this compound via Ipso-Nitration of Arylboronic Acid chemicalbook.com
Starting MaterialKey ReagentsConditionsProductYield
4-Chlorophenylboronic acidCu(NO₃)₂·3H₂O, K₂S₂O₈Acetonitrile, 70°C, 20h, Visible Light IrradiationThis compound81%

Comparative Analysis of Synthetic Efficiencies and Selectivity in Dinitrophenol Synthesis

The efficiency and selectivity of a synthetic route are paramount in chemical manufacturing. In the synthesis of halogenated dinitrophenols, the choice of starting material and reaction type critically determines the isomeric purity of the final product. Positional selectivity is a key challenge, as different isomers can possess vastly different chemical and physical properties.

The synthesis of halogenated dinitrophenol derivatives provides a clear illustration of how reaction strategy dictates positional selectivity. The formation of this compound versus its isomer, 6-chloro-2,4-dinitrophenol, depends entirely on the synthetic pathway chosen.

Synthesis of this compound : As previously discussed, this isomer is synthesized by the nitration of 4-chlorophenol . The powerful ortho-directing effect of the hydroxyl group controls the regiochemistry, placing the nitro groups at the C2 and C6 positions.

Synthesis of 6-Chloro-2,4-dinitrophenol : This isomer is prepared via an alternative route: the chlorination of 2,4-dinitrophenol (B41442) . google.com In this case, the existing hydroxyl and dinitro groups on the starting material direct the incoming chlorine atom to the C6 position. This reaction is typically performed using an agent like sodium hypochlorite in an aqueous suspension. google.com

A historical method also notes that the chlorination of picric acid (2,4,6-trinitrophenol) yields a mixture of products, with a large amount of 6-chloro-2,4-dinitrophenol and only a small quantity of this compound, further highlighting the directing influence of the substituents on the starting material. google.com This comparative analysis demonstrates that achieving high selectivity for a specific isomer requires careful selection of the starting material and the sequence of substitution reactions.

Table 2: Comparison of Synthetic Pathways and Positional Selectivity
Target IsomerStarting MaterialReaction TypeKey ReagentsGoverning Principle
This compound4-ChlorophenolDinitrationHNO₃ / H₂SO₄-OH group directs nitration to ortho positions (C2, C6). nih.govresearchgate.net
6-Chloro-2,4-dinitrophenol2,4-DinitrophenolChlorinationSodium HypochloriteExisting groups on 2,4-dinitrophenol direct chlorination to C6. google.com

Challenges in Isomer Separation and Purity Enhancement

A significant challenge in the synthesis of this compound, particularly through the direct nitration of 4-chlorophenol, is the concurrent formation of structural isomers. The primary isomeric impurity is 2-Chloro-4,6-dinitrophenol. The separation of these isomers is difficult due to their closely related physical and chemical properties.

The presence of isomers complicates purification, as standard techniques like distillation are often ineffective due to similar boiling points. Fractional crystallization can be employed, but its efficiency is limited by the comparable solubility of the isomers in common solvents.

Advanced analytical and separation techniques are often required to resolve these complex mixtures. High-performance liquid chromatography (LC) and supercritical fluid chromatography (SFC) are powerful methods for separating isomers that cannot be resolved by other means. nih.govthermofisher.com These chromatographic techniques exploit subtle differences in the polarity and structural arrangement of the isomers to achieve separation, often utilizing specialized column chemistries like biphenyl or chiral stationary phases. thermofisher.comresearchgate.net For analytical purposes, LC coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for both separating and quantifying isomers in a mixture. nih.gov

The table below highlights the similarity in the physical properties of the main isomers, illustrating the difficulty in their separation.

Table 2: Comparison of Chlorodinitrophenol Isomers

Compound Name CAS Number Molecular Formula Melting Point (°C)
This compound 88-87-9 C₆H₃ClN₂O₅ Not specified in results

Chemical Reactivity and Functional Group Transformations of this compound

The chemical reactivity of this compound is dictated by its three distinct functional components: the phenolic hydroxyl group, the two electron-withdrawing nitro groups, and the chlorine atom on the aromatic ring.

Phenolic Hydroxyl Group: The presence of two strongly electron-withdrawing nitro groups significantly increases the acidity of the phenolic proton. Consequently, this compound is a relatively strong acid that readily dissociates in water. researchgate.net This acidic nature allows it to easily form phenoxide salts upon reaction with bases. The hydroxyl group can also undergo etherification or esterification reactions under appropriate conditions.

Nitro Groups: The nitro groups are susceptible to reduction. Using various reducing agents, such as catalytic hydrogenation or metals in acidic media, the nitro groups can be reduced to form amino groups, yielding chloro-diaminophenol derivatives. These amino groups can then undergo further reactions, such as diazotization.

Aromatic Chlorine Atom: The chlorine atom is attached to an electron-deficient aromatic ring. The strong electron-withdrawing effect of the two nitro groups at the ortho and para positions (relative to the chlorine) activates the ring for nucleophilic aromatic substitution (SNAr). This makes the chlorine atom susceptible to displacement by a variety of nucleophiles. This reactivity is a hallmark of dinitro-substituted haloarenes, such as 2,4-Dinitrochlorobenzene, which is well-known to readily undergo nucleophilic substitution. wikipedia.org

The table below summarizes the principal transformations of the compound's functional groups.

Table 3: Functional Group Transformations of this compound

Functional Group Type of Reaction Potential Reagents Resulting Structure
Phenolic -OH Deprotonation Base (e.g., NaOH) Phenoxide Salt
Nitro (-NO₂) Reduction Reducing Agent (e.g., H₂, Pd/C) Amino Group (-NH₂)

Molecular Structure, Conformation, and Intermolecular Interactions of 4 Chloro 2,6 Dinitrophenol

Crystal Structure Analysis of 4-Chloro-2,6-dinitrophenol

The solid-state structure of this compound has been elucidated through single-crystal X-ray diffraction, providing a foundational understanding of its molecular geometry and packing.

Aromatic Ring Planarity and Nitro Group Orientational Studies

The core of the this compound molecule consists of a phenyl ring that is nearly perfectly planar, with a root-mean-square (r.m.s.) deviation of its atoms from the mean plane calculated at 0.007 Å. This planarity is a characteristic feature of the benzene (B151609) ring.

However, the substituents on the ring, particularly the two nitro groups, exhibit significant orientational differences due to steric and electronic effects. One of the nitro groups is positioned nearly coplanar with the aromatic ring, showing a small dihedral angle of approximately 3°. In stark contrast, the second nitro group is substantially twisted out of the plane of the aromatic ring, with a much larger dihedral angle of about 36°. This twisting relieves the steric strain that would arise from the proximity of the bulky nitro group to the adjacent hydroxyl group.

Intramolecular Hydrogen Bonding Networks and Graph-Set Motifs

A defining feature of the molecular conformation of this compound is the presence of a strong intramolecular hydrogen bond. This bond forms between the hydrogen atom of the phenolic hydroxyl (-OH) group and an oxygen atom of the adjacent, coplanar nitro group. The formation of this internal hydrogen bond creates a stable six-membered ring structure.

In the language of crystal engineering and hydrogen bond analysis, this specific intramolecular arrangement is categorized using graph-set theory. The pattern is described as an S(6) graph-set motif, where 'S' denotes a self-contained, intramolecular hydrogen bond, and the number '6' indicates that the motif is comprised of a ring of six atoms. This S(6) motif is a crucial factor in stabilizing the conformation of the molecule.

X-ray Diffraction Studies and Crystallographic Parameter Determination

Single-crystal X-ray diffraction analysis has provided precise crystallographic data for this compound. The compound crystallizes in the monoclinic system. The determined unit cell parameters and other relevant crystallographic details are summarized in the table below.

Crystallographic ParameterValue
Formula C₆H₃ClN₂O₅
Molecular Weight 218.55 g/mol
Crystal System Monoclinic
a 7.4700 (19) Å
b 5.8973 (15) Å
c 9.952 (2) Å
β 109.939 (6)°
Volume (V) 412.13 (18) ų
Z 2
Temperature (T) 293 K
Radiation Mo Kα
R-factor 0.051

Data sourced from Ng, S. W. (2010).

Computational Chemistry and Molecular Modeling of this compound

Computational methods serve as powerful tools to complement experimental data, offering deeper insights into molecular structure and electronic properties.

Density Functional Theory (DFT) Applications in Geometric Optimization

Quantum Chemical Descriptors for Structural Characterization

From DFT calculations, several quantum chemical descriptors can be derived to characterize a molecule's reactivity and electronic nature. Key descriptors include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This orbital is the outermost orbital containing electrons and is related to the molecule's ability to donate electrons.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons, indicating the ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability.

Total Energy: This represents the total energy of the molecule in its optimized geometry and is used to compare the stability of different isomers or conformations.

While these descriptors are fundamental in computational studies, specific calculated values for EHOMO, ELUMO, dipole moment, and total energy for this compound have not been reported in the searched scientific literature.

Prediction of pKa Values from Atomic Charges Using Quantum Mechanical Methods

The acid dissociation constant (pKa) is a critical measure of a compound's acidity. For substituted phenols like this compound, quantum mechanical methods offer a powerful tool for predicting pKa values. These computational strategies often involve calculating the partial atomic charges on the atoms of the molecule and its corresponding anion (phenoxide). The difference in charge distribution between the protonated and deprotonated forms can be correlated with the experimental pKa.

Various levels of theory (e.g., MP2, HF, B3LYP) and basis sets (e.g., 6-31G*, 6-311G) can be employed to perform these calculations. The process involves creating quantitative structure-property relationship (QSPR) models that link calculated atomic charge descriptors to experimentally determined pKa values for a series of related compounds. For phenols, the charge on the phenolic oxygen and/or hydrogen is often a key descriptor. The accuracy of these predictions can be quite high, with some models achieving correlation coefficients (R²) greater than 0.95 against experimental data. The presence of electron-withdrawing groups, such as the two nitro groups and the chlorine atom in this compound, is expected to significantly lower the pKa (increase acidity) compared to phenol (B47542) itself, a trend that these computational models can effectively capture. The experimental pKa for this compound is reported as 2.97 at 25°C.

Spectroscopic Investigations of Molecular Vibrations and Electronic States

Spectroscopy provides a window into the vibrational and electronic energy levels within a molecule. For this compound, techniques like infrared (IR), Fourier Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy are invaluable for characterizing its structure and bonding.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy Analysis

IR and FTIR spectroscopy probe the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite a particular vibration, such as the stretching or bending of bonds. The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its various functional groups.

Key vibrational frequencies for related dinitrophenol compounds have been identified. Based on these and general group frequency correlations, the spectrum of this compound is expected to show distinct peaks. The broad band for the O-H stretch is influenced by the strong intramolecular hydrogen bonding, typically shifting it to a lower frequency. The aromatic C-H and C=C stretching vibrations confirm the benzene ring backbone. The nitro groups (NO₂) give rise to strong, characteristic symmetric and asymmetric stretching vibrations. The C-Cl bond also has a characteristic stretching frequency in the fingerprint region of the spectrum.

Expected Characteristic FTIR Absorption Bands for this compound
Vibrational ModeExpected Wavenumber Range (cm⁻¹)Functional Group
O-H Stretch (Intramolecularly H-bonded)3100 - 3500 (broad)Phenolic -OH
Aromatic C-H Stretch3000 - 3100Aromatic Ring
NO₂ Asymmetric Stretch1520 - 1560Nitro Group
Aromatic C=C Stretch1450 - 1600Aromatic Ring
NO₂ Symmetric Stretch1340 - 1370Nitro Group
C-O Stretch1180 - 1260Phenolic C-O
C-Cl Stretch600 - 800Aryl Halide

Ultraviolet-Visible (UV-Vis) Spectrometry for Electronic Transitions

UV-Vis spectrometry measures the absorption of UV or visible light, which causes the promotion of electrons from lower energy ground states to higher energy excited states. The structure of this compound contains several groups that participate in these electronic transitions. The benzene ring and the nitro groups are strong chromophores (light-absorbing groups), while the hydroxyl and chloro groups act as auxochromes, which modify the absorption characteristics of the chromophores.

The primary electronic transitions observed in molecules like this are π → π* and n → π*.

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions with high molar absorptivity and are associated with the conjugated π-system of the aromatic ring and nitro groups.

n → π transitions:* These are lower-energy transitions where an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the hydroxyl and nitro groups, is promoted to a π* antibonding orbital. These transitions generally have a much lower intensity (molar absorptivity) than π → π* transitions.

The combination of the phenyl ring with the nitro, chloro, and hydroxyl groups creates a complex electronic system. The absorption spectrum is expected to show intense bands corresponding to π → π* transitions of the highly conjugated dinitrophenyl system. Lower intensity n → π* transitions, primarily associated with the nitro groups, may also be observed, often as a shoulder on the main absorption bands.

Environmental Fate, Degradation Pathways, and Ecotoxicological Implications of 4 Chloro 2,6 Dinitrophenol

Biotransformation and Microbial Degradation of 4-Chloro-2,6-dinitrophenol and Related Chloronitrophenols

The biodegradation of chloronitrophenols is a critical process governing their environmental fate. Microorganisms have evolved diverse metabolic strategies to break down these xenobiotic compounds, utilizing them as sources of carbon and energy. acs.orgnih.gov

Under aerobic conditions, bacteria can degrade chloronitrophenols through oxidative pathways. A key initial step often involves the removal of nitro groups. In studies on the closely related compound 2-chloro-4-nitrophenol (B164951), the bacterium Rhodococcus imtechensis strain RKJ300 was shown to degrade it by initially releasing nitrite (B80452), followed by the stoichiometric elimination of chloride ions. acs.orgnih.gov Experiments with whole cells and cell-free extracts of this bacterium identified key intermediates in the degradation pathway. acs.orgnih.govresearchgate.net

The primary metabolites identified during the aerobic degradation of 2-chloro-4-nitrophenol are chlorohydroquinone (B41787) and hydroquinone (B1673460). acs.orgnih.govresearchgate.net This indicates a pathway where the nitro group is first removed, followed by dehalogenation, leading to the formation of hydroquinone, which can then enter central metabolic pathways. Similarly, the aerobic degradation of 2,6-dinitrotoluene (B127279) (2,6-DNT) by Burkholderia cepacia and Hydrogenophaga palleronii proceeds via the formation of 3-methyl-4-nitrocatechol. nih.govresearchgate.net

Table 1: Key Metabolites in the Aerobic Degradation of Related Chloronitrophenols

This table summarizes the initial compounds and their identified intermediate metabolites from microbial degradation studies.

Initial CompoundMicroorganismIdentified MetabolitesReference
2-Chloro-4-nitrophenolRhodococcus imtechensis RKJ300Chlorohydroquinone, Hydroquinone acs.org, nih.gov
2,6-Dinitrotoluene (2,6-DNT)Burkholderia cepacia JS850, Hydrogenophaga palleronii JS8633-Methyl-4-nitrocatechol nih.gov
4-Chloro-2-nitrophenol (B165678) (4C2NP)Pseudomonas sp. JHN5-Chloro-2-methylbenzoxazole nih.gov, nih.gov
4-Chloro-2-nitrophenol (4C2NP)Enterobacter cloacae4-Chloro-2-aminophenol, 4-Chloro-2-acetaminophenol nih.gov

Microorganisms can employ both reductive and oxidative pathways for the catabolism of chloronitrophenols. acs.orgnih.gov The initial transformation can involve either the reduction of the nitro groups or the oxidation of the aromatic ring.

Reductive Pathways: The reduction of the nitro group to an amino group is a common initial step, particularly under anaerobic or microaerophilic conditions. nih.govcdc.gov In the metabolism of 2,4-DNP, sequential nitro group reduction leads to the formation of 2-amino-4-nitrophenol, 4-amino-2-nitrophenol, and subsequently 2,4-diaminophenol. cdc.gov A study on 4-chloro-2-nitrophenol demonstrated its conversion by Enterobacter cloacae under anaerobic conditions to 4-chloro-2-aminophenol and 4-chloro-2-acetaminophenol. nih.gov

Oxidative Pathways: Oxidative degradation is initiated by oxygenase enzymes that incorporate oxygen into the aromatic ring, leading to ring cleavage. nih.gov For example, the degradation of 2,6-DNT is initiated by a dioxygenation reaction that converts it to 3-methyl-4-nitrocatechol with the release of nitrite. nih.govresearchgate.net This catechol derivative then undergoes extradiol ring cleavage. nih.govresearchgate.net Some bacteria, such as Rhodococcus imtechensis, are capable of utilizing both reductive and oxidative mechanisms for the initial breakdown of these compounds. acs.orgnih.gov

A coupled reductive and oxidative degradation has been demonstrated for 4-chloro-2-nitrophenol using a co-immobilized mixed culture of Enterobacter cloacae and Alcaligenes sp. TK-2. nih.gov In this system, the anaerobic conditions within the immobilization beads facilitated the initial reductive conversion to 4-chloro-2-aminophenol, which was then degraded aerobically by the second strain. nih.gov

A variety of enzyme systems are responsible for the degradation of dinitrophenols and related compounds.

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the substrate and are crucial for initiating the degradation of the aromatic ring. The initial step in the aerobic degradation of 2,6-DNT is catalyzed by a dioxygenase, which results in the formation of 3-methyl-4-nitrocatechol. nih.govresearchgate.net The subsequent ring cleavage of this intermediate is carried out by an extradiol ring cleavage dioxygenase. researchgate.net

Nitroreductases: These enzymes catalyze the reduction of nitro groups to amino groups, a key step in both aerobic and anaerobic pathways. cdc.gov The metabolism of 2,4-DNP to its corresponding aminophenol derivatives is carried out by nitroreductases. cdc.gov

Monooxygenases: These enzymes incorporate one atom of molecular oxygen into the substrate. They are involved in the degradation of various nitrophenols, often hydroxylating the ring to form catechols or hydroquinones.

Laccases: These are phenol (B47542) oxidases that have been shown to effectively degrade 2,4-DNP. nih.gov Immobilized laccase from Trametes versicolor achieved over 90% degradation of 2,4-DNP within 12 hours. nih.gov

Other Enzymes: The degradation pathway of 2,4,6-trinitrophenol (TNP) in some bacteria involves a tautomerase, which catalyzes a proton shift, and a hydride transferase. hibiscuspublisher.com

The anaerobic biodegradation of dinitrophenols is generally considered less efficient than aerobic degradation and is not as well understood. hibiscuspublisher.comresearchgate.net While some anaerobic bacteria can transform these compounds, complete mineralization is often challenging. researchgate.net

A significant challenge in anaerobic treatment is the inhibitory effect of dinitrophenols on microbial activity, particularly on methanogenic microorganisms. hibiscuspublisher.comresearchgate.net Studies on 2,4-DNP have shown that while it can be degraded anaerobically with a co-substrate like glucose, high concentrations of the compound cause substrate inhibition, reducing the rate of degradation. nih.gov For example, the degradation rate of 2,4-DNP increased with concentrations up to 225 mg/L but decreased at higher concentrations. nih.gov Research has identified inhibition coefficients for 2,4-DNP, quantifying its toxic effect on the anaerobic microbial community. researchgate.net These challenges highlight the difficulties in using anaerobic systems for the bioremediation of sites heavily contaminated with dinitrophenols.

Table 2: Anaerobic Degradation Kinetic Parameters for 2,4-Dinitrophenol (B41442)

This table presents the kinetic model parameters for the anaerobic degradation of 2,4-DNP, illustrating the substrate inhibition effect.

Kinetic Model ParameterSymbolValueUnitReference
Maximum Degradation Rateqmax3.24mg/(h·g) nih.gov
Saturation CoefficientKs196.23mg/L nih.gov
Inhibition CoefficientKi165.91mg/L nih.gov

Photodegradation and Chemical Degradation Pathways of this compound

Besides microbial processes, this compound and related compounds can be degraded through abiotic pathways, including photodegradation and chemical oxidation.

Photodegradation: The direct photolysis of dinitrophenols in water is generally a slow process and not considered a major environmental fate pathway. nih.gov However, the degradation can be significantly enhanced through photocatalysis. Studies on 2,4-DNP have demonstrated successful degradation using various photocatalysts, such as bismuth vanadate (B1173111) (BiVO₄) and co-doped titanium dioxide (TiO₂), under visible light irradiation. researchgate.netdeswater.com The process involves the generation of highly reactive oxidative species, primarily holes and hydroxyl radicals, on the surface of the catalyst, which then attack and mineralize the dinitrophenol molecule. arabjchem.org The efficiency of photocatalytic degradation can be influenced by factors such as catalyst dose, pH, and the presence of other ions in the solution. arabjchem.org

Chemical Degradation: Advanced oxidation processes (AOPs) are effective for the chemical degradation of chloronitrophenols. Ozonation has been shown to be a highly effective treatment method for the degradation of 4-chloro-2-nitrophenol. scholaris.ca The degradation rate increases significantly with higher pH, as the decomposition of ozone to form more reactive hydroxyl radicals is accelerated under basic conditions. scholaris.ca At a pH of 9, over 99% of 4-chloro-2-nitrophenol was degraded within the first 5 minutes of ozonation. scholaris.ca

Degradation can also be achieved using sulfate (B86663) radicals (SO₄⁻•), which can be generated via the activation of peroxymonosulfate. nih.gov The degradation of 4-chloro-2-nitrophenol by this method results in dechlorination and denitration, with chloride and nitrate (B79036) ions being the main inorganic products. nih.gov However, the levels of these inorganic products were found to be much lower than the amount of the parent compound degraded, suggesting the formation of various organic intermediates. nih.gov

Ecotoxicological Assessment of this compound and its Derivatives

The ecotoxicological profile of this compound and related nitrophenolic compounds is of significant concern due to their potential for adverse effects on a wide range of organisms. This section details the aquatic toxicity, mechanisms of action, predictive toxicity models, and bioaccumulation potential of these compounds.

Aquatic Toxicity Studies and Species Sensitivity Distributions

While specific toxicity data for this compound is limited in publicly accessible literature, extensive research on the closely related compound, 2,4-dinitrophenol (2,4-DNP), provides valuable insights into the potential aquatic toxicity of this class of chemicals. Dinitrophenols are generally recognized as being very toxic to aquatic life.

Acute toxicity studies on 2,4-DNP have revealed a wide range of sensitivities across different aquatic species. For instance, acute LC50 (lethal concentration for 50% of the test population) values for freshwater fish have been reported to be as low as 230 µg/L for bluegill exposed to a related compound, 2,4-dinitro-6-methylphenol. nih.gov For marine species, acute toxicity for compounds like 2,4-dinitrophenol can occur at concentrations as low as 2100 µg/L. nih.gov

Chronic toxicity data is less abundant, but studies on 2,4-DNP have established No-Observed-Effect Concentrations (NOEC) for growth in two freshwater fish species ranging from 500 to 1300 µg/L. nih.gov For the freshwater crustacean Daphnia magna, a 21-day NOEC for reproduction was determined to be 2000 µg/L. nih.gov

The following table summarizes some of the available aquatic toxicity data for 2,4-dinitrophenol across different trophic levels.

Interactive Data Table: Aquatic Toxicity of 2,4-Dinitrophenol

Trophic Level Species Endpoint Value (µg/L)
Fish (Freshwater) Notopterus notopterus Chronic NOEC (growth) 550
Fish (Freshwater) - Chronic NOEC (growth) 500 - 1300
Fish (Marine) Three species 48-96h LC50 1500 - 41,700
Crustacean (Freshwater) Daphnia magna 21-day NOEC (reproduction) 2000
Crustacean (Freshwater) Two species 48-96h EC50 (immobilisation) 3800 - 4600
Mollusc (Freshwater) One species 96h LC50 6490
Algae (Freshwater) One species 48h EC50 (biomass) 26,000

Species Sensitivity Distributions (SSDs) are statistical models that describe the variation in sensitivity to a specific chemical among different species in an ecosystem. By fitting a distribution to single-species toxicity data, a Hazardous Concentration for 5% of the species (HC5) can be estimated, which is considered a protective concentration for the ecosystem. A study addressing the lack of toxicity data for 2,4-DNP in freshwater ecosystems conducted bioassays on twelve species from nine taxonomic groups. nih.gov Based on these extensive datasets, the acute and chronic HC5 values for 2,4-DNP were determined to be 0.91 mg/L and 0.22 mg/L, respectively. nih.gov These values provide a benchmark for assessing the ecological risk of dinitrophenol contamination in freshwater environments.

Mechanisms of Toxicity in Target Organisms (e.g., Disruption of Cellular Processes, Uncoupling of Oxidative Phosphorylation)

The primary mechanism of toxicity for this compound and other dinitrophenols is the uncoupling of oxidative phosphorylation in mitochondria. cdc.govnih.gov This process is fundamental to cellular energy production in aerobic organisms.

In normal cellular respiration, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient. The energy stored in this gradient is then used by ATP synthase to produce adenosine (B11128) triphosphate (ATP), the main energy currency of the cell.

Dinitrophenols are lipophilic weak acids that act as protonophores. quora.com They can readily pass through the mitochondrial membranes. In the acidic environment of the intermembrane space, the phenol group is protonated. The molecule then diffuses across the inner membrane into the more alkaline mitochondrial matrix, where it releases the proton, effectively "leaking" the proton gradient. quora.com

This disruption of the proton gradient uncouples the electron transport chain from ATP synthesis. quora.comyoutube.com The cell attempts to compensate for the lack of ATP production by increasing its metabolic rate, leading to the rapid consumption of energy stores like fat and carbohydrates. nih.gov The energy that would have been used for ATP synthesis is instead dissipated as heat, which can lead to a dangerous increase in body temperature (hyperthermia). cdc.govnih.gov This uncoupling effect can impact all tissues and organs, leading to a cascade of adverse cellular events. cdc.gov In addition to disrupting energy metabolism, dinitrophenols have been shown to induce oxidative stress, leading to an increase in reactive oxygen species (ROS) such as hydrogen peroxide and superoxide (B77818) radicals. nih.gov This can result in damage to cellular components, including DNA. nih.gov

Quantitative Structure-Toxicity Relationships (QSTR) for Phenolic Analogs

Quantitative Structure-Toxicity Relationships (QSTR) are in silico models that aim to predict the toxicity of chemicals based on their molecular structure. mdpi.com These models are valuable tools for assessing the potential hazards of new or untested chemicals, reducing the need for extensive animal testing. nih.govresearchgate.net For phenolic compounds, including nitrophenols, QSTR studies have identified several key molecular descriptors that correlate with their toxicity.

The toxicity of phenolic compounds is often related to their lipophilicity (typically expressed as the logarithm of the octanol-water partition coefficient, log Kow) and their acidity (pKa). oup.com Lipophilicity governs the ability of a chemical to pass through biological membranes and accumulate in organisms, while the pKa determines the degree of ionization at a given pH, which also affects its uptake and interaction with biological targets.

For nitrophenols, QSTR models suggest that their toxicity can be attributed to at least two different modes of action: polar narcosis and the uncoupling of oxidative phosphorylation. oup.com The uncoupling activity is strongly associated with a specific pKa range. oup.com Quantum chemical parameters, which describe the electronic properties of the molecules, such as the energy of the lowest unoccupied molecular orbital (ELUMO), have also been found to be important descriptors in predicting the toxicity of nitroaromatic compounds. nih.gov A lower ELUMO value generally indicates a higher electrophilicity and reactivity of the compound, which can be correlated with its toxic effects. nih.gov

QSTR models have been developed to predict the toxicity of nitroaromatic compounds to various organisms, including algae, bacteria, and fish. nih.gov These models help in understanding the structural features that contribute to toxicity and can be used to prioritize chemicals for further ecotoxicological testing.

Bioaccumulation Potential and Ecological Risk Assessment Frameworks

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a chemical to bioaccumulate is a critical factor in ecological risk assessment. A key metric used to quantify bioaccumulation in aquatic organisms is the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.

For 2,4-dinitrophenol, the log Kow is 1.54, which suggests a low potential for bioaccumulation. epa.gov The national-level BAF estimate for 2,4-dinitrophenol is 4.4 L/kg, further indicating a low potential for accumulation in aquatic organisms. epa.gov Despite this, 2,4-dinitrophenol has been detected in fish from tributaries and embayments of Lake Michigan. epa.gov It is anticipated that this compound would have a similarly low bioaccumulation potential due to its structural similarity to 2,4-DNP.

Advanced Analytical Methodologies for 4 Chloro 2,6 Dinitrophenol Detection and Quantification

Chromatographic Techniques for 4-Chloro-2,6-dinitrophenol Analysis

Chromatographic methods are central to the separation and determination of this compound from various sample types. High-performance liquid chromatography (HPLC), gas chromatography (GC), and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most prominently used techniques, each offering distinct advantages in terms of sensitivity, resolution, and analytical speed.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenolic compounds, including this compound. Reversed-phase HPLC (RP-HPLC) is a common approach for separating a range of phenolic compounds. lcms.cz In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For the analysis of chlorophenols and nitrophenols, stationary phases like Hypersil GOLD aQ (a polar end-capped C18) have demonstrated effective separation. lcms.cz The use of smaller particle sizes in the stationary phase, for instance, transitioning from 5 µm to 1.9 µm particles, can significantly improve analysis speed without a substantial loss of resolution. lcms.cz

The mobile phase in HPLC analysis of nitrophenols often consists of a mixture of an aqueous component and an organic modifier, such as methanol (B129727) or acetonitrile (B52724). lcms.czepa.gov The addition of a small percentage of acid, like acetic acid or formic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of the phenolic hydroxyl group. lcms.cz Detection is typically achieved using a UV-Vis or a diode array detector (DAD), with monitoring at wavelengths where the compound exhibits strong absorbance. lcms.cz For instance, a detection wavelength range of 270-320 nm is suitable for a variety of phenols. lcms.cz

To enhance the sensitivity and selectivity of HPLC methods, derivatization techniques can be employed. One common method involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which is particularly useful for carbonyl compounds but illustrates the principle of modifying the analyte for better detection. epa.gov

Table 1: HPLC Parameters for Phenol (B47542) Analysis
ParameterConditionReference
Stationary PhaseHypersil GOLD aQ (polar endcapped C18), 1.9 µm lcms.cz
Mobile PhaseA) 0.1% Acetic Acid in Water, B) 0.1% Acetic Acid in Methanol lcms.cz
DetectionUV Diode array (270-320 nm) lcms.cz
Temperature60°C lcms.cz

Gas Chromatography (GC) with Electron Capture, Flame Ionization, or Mass Spectrometry Detectors

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds like this compound. epa.gov However, the direct analysis of underivatized nitrophenols can be challenging due to their polarity and potential for interaction with active sites in the GC system, which can lead to poor peak shape and reduced sensitivity. researchgate.net To overcome these issues, derivatization is often employed. epa.gov

Common derivatization procedures for phenols include methylation to form more volatile anisoles or reaction with pentafluorobenzyl bromide (PFBBr) to create pentafluorobenzyl ethers. epa.gov It is important to note that some phenols, such as 2,4-dinitrophenol (B41442) and 2-methyl-4,6-dinitrophenol, may not derivatize effectively with PFBBr. epa.gov

For detection, several types of detectors can be coupled with GC. A Flame Ionization Detector (FID) is commonly used for the analysis of underivatized phenols. epa.gov When phenols are derivatized, an Electron Capture Detector (ECD) can be utilized, offering high sensitivity for electrophilic compounds like the pentafluorobenzyl ethers. epa.gov For definitive identification and quantification, a Mass Spectrometry (MS) detector is the preferred choice. GC-MS provides detailed structural information, allowing for unambiguous peak identification. nih.gov

The choice of carrier gas, such as helium or hydrogen, can also influence the chromatographic performance. researchgate.net Method 8041A from the SW-846 series provides guidance on the analysis of phenols by gas chromatography, outlining procedures for both underivatized and derivatized compounds. epa.gov

Table 2: GC Detectors for Phenol Analysis
DetectorAnalyte FormReference
Flame Ionization Detector (FID)Underivatized phenols epa.gov
Electron Capture Detector (ECD)Derivatized phenols (e.g., with PFBBr) epa.gov
Mass Spectrometry (MS)Both underivatized and derivatized phenols nih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

For the detection of trace levels of this compound, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a highly sensitive and selective technique. austinpublishinggroup.commeasurlabs.com UPLC utilizes columns with sub-2 µm particles, which allows for higher resolution, increased peak capacity, and significantly faster analysis times compared to conventional HPLC. austinpublishinggroup.com

When coupled with a tandem mass spectrometer, UPLC-MS/MS provides an exceptional level of specificity and low detection limits. measurlabs.com This is particularly advantageous for analyzing complex matrices where co-eluting interferences can be a problem with other detectors. The tandem mass spectrometer operates by selecting a specific precursor ion (the molecular ion or a characteristic fragment of the analyte) in the first mass analyzer, subjecting it to collision-induced dissociation, and then monitoring specific product ions in the second mass analyzer. This multiple reaction monitoring (MRM) approach greatly enhances the signal-to-noise ratio and provides a high degree of confidence in analyte identification. researchgate.net

UPLC-MS/MS methods have been successfully developed for the simultaneous determination of multiple nitrophenol compounds in environmental samples like soil and water. researchgate.netresearchgate.net These methods often involve a sample pretreatment step, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), to extract and clean up the sample before analysis. researchgate.net The separation is typically performed on a high-resolution column, such as an Accucore PFP column, with a gradient elution using a mobile phase consisting of an organic solvent like acetonitrile and a buffered aqueous solution. researchgate.net The detection limits for nitrophenols using UPLC-MS/MS can be in the range of 0.04-0.06 mg·L-1. researchgate.net

Table 3: UPLC-MS/MS Method Parameters for Nitrophenol Analysis
ParameterConditionReference
ColumnAccucore PFP (2.1 mm × 150 mm, 2.6 μm) researchgate.net
Mobile PhaseAcetonitrile and 0.02 mol·L-1 ammonium (B1175870) acetate (B1210297) buffer with 0.1% formic acid researchgate.net
Flow Rate0.3 mL·min-1 researchgate.net
Detection Wavelength220 nm researchgate.net
Linear Range0.2-50 mg·L-1 researchgate.net
Detection Limits0.04-0.06 mg·L-1 researchgate.net

Advanced Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound. Infrared (IR), Fourier Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the molecule's functional groups and electronic transitions.

Detailed Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopic Fingerprinting

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful analytical techniques used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "fingerprint" of the compound. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its various structural features.

FTIR spectroscopy offers advantages over traditional dispersive IR spectroscopy, including higher signal-to-noise ratio, better resolution, and faster data acquisition. The FTIR spectrum of this compound can be obtained from a sample prepared as a film or in the vapor phase. nih.gov

Table 4: Characteristic IR/FTIR Absorption Bands for this compound
Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
Hydroxyl (-OH)Stretching3200-3600 (broad)
Aromatic C-HStretching3000-3100
Nitro (-NO₂)Asymmetric Stretching1500-1570
Symmetric Stretching1300-1370
Aromatic C=CStretching1400-1600
C-ClStretching<800

Ultraviolet-Visible (UV-Vis) Spectrometric Applications in Solution Analysis

Ultraviolet-Visible (UV-Vis) spectrometry is a widely used technique for the quantitative analysis of compounds in solution. It is based on the principle that molecules absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within the molecule. For this compound, the presence of the chromophoric nitro groups and the auxochromic hydroxyl and chloro groups on the aromatic ring results in characteristic UV-Vis absorption spectra.

In solution, the UV-Vis spectrum of this compound typically exhibits one or more absorption maxima (λmax). The position and intensity of these maxima can be influenced by the solvent polarity and the pH of the solution. The absorbance of a solution is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert law. This principle allows for the quantification of this compound by measuring the absorbance at its λmax and comparing it to a calibration curve prepared from standards of known concentrations.

UV-Vis spectrometry is often used as a detection method in High-Performance Liquid Chromatography (HPLC) systems. lcms.cz It can also be employed to monitor the degradation of nitrophenols in various processes. For instance, the decay in absorbance at a specific wavelength can be tracked over time to determine the rate of photochemical loss. nsf.gov The absorbance of 2,4-dinitrophenol at a λmax of 316 nm has been shown to increase linearly with concentration in the range of 4 to 24 mg/L. researchgate.net

Table 5: UV-Vis Spectrometric Data for Dinitrophenols
Compoundλmax (nm)Concentration Range (mg/L)Reference
2,4-Dinitrophenol3164 - 24 researchgate.net

Fluorescence Spectroscopy and Quenching Mechanisms Using Nanoprobes (e.g., Nitrogen-Doped Carbon Quantum Dots)

Fluorescence spectroscopy has emerged as a highly sensitive and selective technique for the detection of nitroaromatic compounds. This method often utilizes advanced nanoprobes, such as nitrogen-doped carbon quantum dots (N-CQDs), which serve as stable and highly fluorescent sensors. mdpi.com N-CQDs are synthesized through cost-effective and environmentally friendly methods, like hydrothermal treatment, and exhibit strong photoluminescence, making them ideal for sensing applications. mdpi.comresearchgate.net

The detection principle is based on fluorescence quenching. When this compound, an electron-deficient molecule, is introduced to a solution containing electron-rich N-CQDs, it can accept an electron from the excited state of the N-CQDs upon UV light excitation. mdpi.com This process leads to a non-radiative decay pathway, which "quenches" or reduces the fluorescence intensity of the nanoprobes. mdpi.comresearchgate.net The degree of fluorescence quenching is often directly proportional to the concentration of the analyte, allowing for quantitative analysis.

The primary mechanisms responsible for this quenching effect in the context of nitrophenols are static quenching and Förster Resonance Energy Transfer (FRET). researchgate.net The interaction between the nanoprobe and the analyte can lead to the formation of a non-fluorescent ground-state complex (static quenching). mdpi.com The significant spectral overlap between the emission of the N-CQDs and the absorption of the nitrophenol facilitates efficient energy transfer, further contributing to the quenching phenomenon. The performance of such a sensor system for a structurally similar compound, 2,4,6-trinitrophenol (TNP), demonstrates the potential of this methodology.

Table 1: Performance of a Carbon Dot-Based Fluorescent Sensor for TNP Detection

ParameterValueReference
NanoprobeNitrogen-Doped Carbon Dots researchgate.net
Linear Detection Range0–80 µM researchgate.net
Limit of Detection (LOD)0.48 µM researchgate.net
Quenching MechanismStatic Quenching & FRET researchgate.net

Mass Spectrometry Approaches for this compound and its Metabolites

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a definitive analytical tool for the identification and quantification of this compound and its biotransformation products. LC-MS provides high sensitivity and selectivity, enabling the separation of the parent compound from its metabolites and matrix components before detection by the mass spectrometer.

The metabolism of this compound is expected to follow pathways similar to other dinitrophenols, such as 2,4-DNP. nih.gov These pathways primarily involve the reduction of one or both nitro groups to form amino-nitrophenols or diaminophenols. nih.govresearchgate.net Subsequent Phase II metabolism can occur, leading to the conjugation of the parent compound or its Phase I metabolites with glucuronic acid or sulfate (B86663), which increases their water solubility and facilitates excretion. nih.govnih.gov Therefore, potential metabolites of this compound include 4-chloro-2-amino-6-nitrophenol, 2-amino-4-chloro-6-nitrophenol, and their corresponding glucuronide and sulfate conjugates.

Electrospray Ionization and Tandem Mass Spectrometry (ESI-MS/MS) for Identification in Complex Matrices

Electrospray ionization (ESI) is the preferred ionization technique for polar, thermally labile compounds like nitrophenols. For this compound, analysis is typically performed in negative ion mode, as the acidic phenolic proton is easily lost, forming a stable deprotonated molecule, [M-H]⁻.

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity, which is crucial for identification in complex environmental or biological matrices. In an MS/MS experiment, the [M-H]⁻ precursor ion of this compound is isolated and then subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, characteristic product ions. The fragmentation of nitroaromatic compounds often involves the loss of neutral molecules like nitric oxide (NO) and nitrogen dioxide (NO₂). researchgate.net The presence of a chlorine atom results in a distinct isotopic pattern for any chlorine-containing ion (a second peak at two mass units higher, with approximately one-third the intensity), which serves as a powerful confirmation of the compound's identity. miamioh.edu This unique combination of precursor ion and product ions creates a specific signature for the unambiguous identification of the target analyte.

Table 2: Hypothesized ESI-MS/MS Fragmentation Data for this compound

CompoundPrecursor Ion [M-H]⁻ (m/z)Major Product Ions (m/z)Neutral Loss
This compound217/219187/189NO
This compound217/219171/173NO₂
This compound217/219125NO₂ + NO + H

Electrochemical Sensor Development for Selective and Sensitive Detection

Electrochemical sensors offer a compelling alternative to traditional chromatographic methods for the detection of this compound, providing rapid, cost-effective, and portable analysis. These sensors typically operate by measuring the current generated from the electrochemical reduction of the nitro groups on the analyte at the surface of a chemically modified electrode.

The development of these sensors often involves modifying a standard electrode, such as a glassy carbon electrode (GCE), with nanomaterials to enhance its performance. researchgate.net Materials like silver nanoparticles, chitosan, and various metal oxides have been used to fabricate nanocomposites that increase the electrode's surface area and catalytic activity, leading to improved sensitivity and selectivity for dinitrophenol compounds. nih.govmdpi.com

Differential pulse voltammetry (DPV) is a commonly employed technique that offers high sensitivity and good resolution. In DPV, the current is measured at different applied potentials, and the reduction of this compound appears as a distinct peak. The height of this peak is proportional to the concentration of the analyte in the sample. Research on the closely related 2,6-dinitrophenol (B26339) has demonstrated the high performance achievable with this approach. nih.gov

Table 3: Performance of a Nanocomposite-Based Electrochemical Sensor for 2,6-Dinitrophenol

ParameterValueReference
ElectrodeAg-decorated Chitosan/SrSnO₃ NC/GCE nih.gov
TechniqueDifferential Pulse Voltammetry (DPV) nih.gov
Linear Detection Range (LDR)1.5–13.5 µM nih.gov
Limit of Detection (LOD)0.18 µM nih.gov
Sensitivity54.032 µA µM⁻¹ cm⁻² nih.gov

Methodological Considerations in Sample Preparation and Matrix Effects for Environmental Monitoring

Accurate monitoring of this compound in environmental samples, such as water and soil, requires robust sample preparation to isolate the target analyte from complex matrices and concentrate it to detectable levels. nih.gov Solid-phase extraction (SPE) is a widely adopted technique for aqueous samples due to its efficiency, reduced solvent consumption, and potential for automation. researchgate.netnih.gov A typical SPE method for chlorophenols involves acidifying the water sample to ensure the analyte is in its neutral form, passing it through a sorbent cartridge (e.g., polystyrene-divinylbenzene), washing out interfering polar compounds, and finally eluting the retained analyte with a small volume of an organic solvent like methanol or acetonitrile. researchgate.net

A significant challenge in quantitative analysis, especially with LC-MS, is the phenomenon known as the matrix effect. nih.govchromatographyonline.com This occurs when co-extracted, co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source. chromatographyonline.comnih.gov This interference can either suppress or enhance the analyte signal, leading to underestimation or overestimation of its true concentration. nih.gov

Several strategies can be employed to mitigate matrix effects. nih.govchromatographyonline.com

Effective Sample Cleanup: Improving the selectivity of the sample preparation method to remove a greater proportion of interfering matrix components. nih.gov

Chromatographic Separation: Optimizing the LC method to ensure the analyte elutes at a different time than the majority of matrix components.

Sample Dilution: Diluting the sample extract can reduce the concentration of interfering substances, though this may compromise detection limits.

Internal Standardization: The most reliable method for correction involves the use of a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound). This standard is added to the sample at the beginning of the preparation process and behaves almost identically to the analyte during extraction and ionization, allowing for accurate compensation for both analyte loss and matrix effects. chromatographyonline.com

By carefully developing the sample preparation protocol and implementing strategies to control for matrix effects, reliable and accurate quantification of this compound in complex environmental samples can be achieved.

Mechanisms of Action and Biological Interactions of 4 Chloro 2,6 Dinitrophenol

Molecular-Level Interactions with Biological Macromolecules and Cellular Components

4-Chloro-2,6-dinitrophenol, an organic compound with the formula C₆H₃ClN₂O₅, interacts with biological systems at a molecular level primarily due to its chemical structure. The aromatic ring of the molecule is nearly planar. nih.govresearchgate.net One of its nitro groups is nearly coplanar with the ring, while the other is twisted. nih.govresearchgate.net The phenol (B47542) hydroxyl group forms an intramolecular hydrogen bond with the adjacent coplanar nitro group. nih.govresearchgate.net

Studies on the interaction of the related compound 2,4-dinitrophenol (B41442) (DNP) with proteins like trypsin have shown that it can effectively quench the intrinsic fluorescence of the protein. nih.gov This quenching is indicative of a direct interaction, suggesting that this compound may also bind to proteins, potentially altering their conformation and function. The binding of DNP to trypsin is a spontaneous molecular interaction. nih.gov Furthermore, research has indicated that mitochondrial proteins, such as adenine (B156593) nucleotide translocase (ANT) and uncoupling proteins (UCPs), can enhance the protonophoric action of DNP, suggesting a direct interaction between the dinitrophenol and these membrane-bound proteins. mdpi.com

Role in Uncoupling Oxidative Phosphorylation and Resulting Bioenergetic Perturbations

The primary and most well-documented biological effect of this compound and its analogs is the uncoupling of oxidative phosphorylation. nih.govwikipedia.orgnih.gov In cellular respiration, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient (proton-motive force) that drives the synthesis of ATP by ATP synthase. oup.comquora.com

This compound, being a weak acid and fat-soluble, can act as a protonophore. quora.comnih.gov It can pick up a proton from the acidic intermembrane space, diffuse across the inner mitochondrial membrane, and release the proton into the alkaline mitochondrial matrix, thereby dissipating the proton gradient. wikipedia.orgquora.com This uncoupling action disconnects the process of electron transport from ATP synthesis. wikipedia.orgbrainly.com As a result, the energy generated from the oxidation of substrates is not used for ATP production but is instead lost as heat. wikipedia.org This leads to an increased metabolic rate as the body attempts to compensate for the energy inefficiency. wikipedia.orgnih.gov The cell is forced to find alternative, less efficient ways to produce energy. umaine.edu

This disruption of the proton gradient and the subsequent decrease in ATP production are the core bioenergetic perturbations caused by this compound. brainly.comumaine.edu The process of oxidative phosphorylation becomes inefficient, and the cell's primary energy currency, ATP, is depleted. wikipedia.org

Effects on Specific Metabolic Pathways and Enzyme Activities

The uncoupling of oxidative phosphorylation by this compound and its analogs has significant downstream effects on various metabolic pathways. The increased demand for metabolic fuels to compensate for the inefficient energy production leads to an acceleration of glycolysis. nih.gov This results in the rapid breakdown of carbohydrates and can lead to an accumulation of pyruvic acid and subsequently lactic acid. nih.gov

Regarding enzyme activities, dinitrophenols have been shown to interact with various enzymes. For instance, 2,4-DNP has been observed to interact with trypsin, a serine protease. nih.gov Another analog, 2,6-dichloro-4-nitrophenol (B181596) (DCNP), has been identified as a competitive inhibitor of phenolsulfotransferase (PST), an enzyme involved in the sulfation of various phenolic compounds. nih.gov This suggests that this compound could potentially inhibit enzymes involved in detoxification and metabolic pathways. Furthermore, because uncoupling accelerates the oxidation of NADH to NAD+, it can markedly increase the rate of ethanol (B145695) metabolism. cdc.gov

Comparative Biochemical Studies with Dinitrophenol Analogs and Structure-Activity Relationships

The biological activity of dinitrophenol derivatives is closely linked to their chemical structure. For a compound to act as an effective uncoupler of oxidative phosphorylation, certain structural features are generally required: an acidic dissociable group, a bulky hydrophobic moiety, and a strong electron-withdrawing group. nih.gov The potency of uncoupling activity is also related to the lipophilicity and acidity of the compound. oup.com

Comparative studies of dinitrophenol isomers have revealed differences in their biological effects. For instance, acute toxicity studies have shown that 2,4-DNP and 2,6-DNP are of comparable lethality, while other isomers like 2,3-DNP and 2,5-DNP are less potent. cdc.gov This highlights the importance of the specific arrangement of the nitro and chloro substituents on the phenol ring for the compound's biological activity. The position of these groups influences the compound's pKa and lipophilicity, which in turn affects its ability to transport protons across the mitochondrial membrane. oup.comnih.gov

Table 1: Comparative Uncoupling Activity of Dinitrophenol Analogs

Compound Relative Uncoupling Potency Key Structural Features
2,4-Dinitrophenol High Two nitro groups, one hydroxyl group
2,6-Dinitrophenol (B26339) High Two nitro groups, one hydroxyl group
2,3-Dinitrophenol Low Two nitro groups, one hydroxyl group
2,5-Dinitrophenol Low Two nitro groups, one hydroxyl group
This compound Expected to be high Two nitro groups, one chloro group, one hydroxyl group

Antimicrobial Properties and Related Mechanistic Investigations

Substituted phenols, including dinitrophenols, are known to possess antimicrobial properties. The antimicrobial activity of these compounds is often attributed to their ability to disrupt cell membranes and interfere with essential cellular processes. For example, derivatives of 2,4,6-trinitrophenol have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. ijarsct.co.in

The mechanism of antimicrobial action for dinitrophenols is likely linked to their ability to uncouple oxidative phosphorylation in microbial cells, similar to their effect in mitochondria. By disrupting the proton gradient across the bacterial cell membrane, these compounds can inhibit ATP synthesis and disrupt other energy-dependent processes, ultimately leading to cell death. biorxiv.org Furthermore, some research suggests that compounds like 2,4-DNP can inhibit efflux pumps in multidrug-resistant bacteria, which are responsible for pumping out antibiotics from the cell. biorxiv.org However, the effect of DNP on bacteria can be complex, and some strains may exhibit resistance. biorxiv.org

Applications in Advanced Chemical Research and Bioremediation Technologies

4-Chloro-2,6-dinitrophenol as a Research Tool in Biochemical and Metabolic Pathway Studies

Dinitrophenols, as a class of compounds, are well-documented for their effects on biological systems, making them valuable tools for studying metabolic processes. The most recognized effect is the uncoupling of oxidative phosphorylation. hibiscuspublisher.comwikipedia.orgnih.gov In this process, compounds like 2,4-dinitrophenol (B41442) (2,4-DNP) act as proton ionophores, transporting protons across the inner mitochondrial membrane and bypassing ATP synthase. hibiscuspublisher.com This dissipates the proton gradient that normally drives ATP production, causing the energy from cellular respiration to be lost as heat. hibiscuspublisher.com This mechanism significantly increases the basal metabolic rate. wikipedia.orgnih.gov Due to this profound impact on energy metabolism, dinitrophenol derivatives are used in research to probe the intricacies of cellular respiration and ATP synthesis. bohrium.comresearchgate.net

The dinitrophenol structure is a key element in its interaction with various enzymes. Research has shown that dinitrophenols can induce or inhibit certain enzymatic activities. For instance, they are known to activate mitochondrial ATPase and can influence enzymes involved in ATP synthesis. nih.govnih.gov This inhibitory action is not limited to metabolic enzymes; a related compound, 2-[1-(4-Chloro-phenyl)-ethyl]-4,6-dinitro-phenol, has been noted for its interaction with fumarate (B1241708) reductase, an enzyme involved in both aerobic and anaerobic respiration. drugbank.com The ability of the dinitrophenol scaffold to interact with and modulate the function of critical enzymes makes it a subject of investigation for understanding enzyme regulation and designing targeted inhibitors.

Utility as a Chemical Intermediate in the Synthesis of Complex Organic Compounds

This compound serves as a precursor in the synthesis of more complex molecules. Its structure contains multiple reactive sites—the phenolic hydroxyl group, the aromatic ring activated by nitro groups, and the chlorine atom—that can be targeted for chemical modification. For example, related compounds such as 1-chloro-2,4-dinitrobenzene (B32670) are synthesized and then utilized in subsequent reactions, like alkaline hydrolysis, to produce dinitrophenols. hibiscuspublisher.com This highlights the role of chlorinated nitroaromatics as versatile intermediates in chemical manufacturing processes for products like sulfur dyes and wood preservatives. wikipedia.org

The functional groups on this compound allow for a variety of derivatization reactions. The phenolic -OH group can undergo esterification or etherification. The chlorine atom can be replaced through nucleophilic aromatic substitution reactions. The nitro groups can be reduced to form amino groups, which opens up another avenue for functionalization, such as the formation of amides or involvement in diazotization reactions. These transformations allow chemists to use the this compound scaffold to build a wide array of novel compounds with potentially unique chemical and biological properties. For instance, the synthesis of 2,6-dinitroaniline (B188716) often involves precursors like potassium 4-chloro-3,5-dinitrobenzenesulfonate, demonstrating how related structures are chemically manipulated to create new substances. orgsyn.org

Research towards the Development of Safer Herbicides and Pesticides Based on Dinitrophenol Scaffolds

Dinitrophenolic compounds have a history of use in agriculture as herbicides, insecticides, and fungicides. wikipedia.orgepa.gov Herbicides such as dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol) and dinoterb (B74156) were effective but were later withdrawn from many markets due to toxicity concerns. wikipedia.orgresearchgate.netnih.gov The inherent biological activity of the dinitrophenol structure, which can disrupt critical life processes like respiration, is the basis for its pesticidal action. researchgate.net Current research focuses on leveraging this potent biological activity while improving safety. The goal is to synthesize derivatives of the dinitrophenol scaffold that exhibit high selectivity for target weeds or pests while minimizing harm to non-target organisms and the environment. nih.govmdpi.com This involves modifying the structure to alter its absorption, translocation, and metabolic fate in different species.

Bioremediation Strategies for this compound Contamination

Given the environmental persistence and potential toxicity of chlorinated and nitrated phenols, developing effective remediation strategies is crucial. Bioremediation, which uses microorganisms to break down pollutants, is considered a cost-effective and environmentally sound approach. researchgate.netnih.govnih.gov Research has identified numerous bacterial strains capable of degrading nitrophenols and their derivatives, often using them as a sole source of carbon and energy. hibiscuspublisher.comnih.gov These microbes possess specialized enzymatic pathways to dismantle the stable aromatic ring and metabolize the substituents. asm.org

Specific microbial strains have been isolated from contaminated soils and waters that show a remarkable ability to degrade complex nitrophenolic compounds. nih.gov For example, Rhodococcus imtechensis strain RKJ300, isolated from pesticide-contaminated soil, can utilize compounds like 2-chloro-4-nitrophenol (B164951) and 2,4-dinitrophenol. acs.orgnih.govresearchgate.net The degradation pathway for 2-chloro-4-nitrophenol by this strain involves the release of nitrite (B80452) and chloride ions, with chlorohydroquinone (B41787) and hydroquinone (B1673460) identified as metabolic intermediates. acs.orgresearchgate.net Similarly, Burkholderia sp. strain KU-46 has been shown to degrade 2,4-dinitrophenol via 4-nitrophenol (B140041) and 1,4-benzoquinone. oup.com Laboratory-scale soil microcosm studies have demonstrated that these organisms can effectively degrade mixtures of nitrophenols, indicating their potential for in-situ bioremediation of contaminated sites. acs.orgnih.gov

Microbial Degradation of Nitrophenolic Compounds

Microbial StrainCompound(s) DegradedKey IntermediatesReference(s)
Rhodococcus imtechensis RKJ3002-chloro-4-nitrophenol, 2,4-dinitrophenolChlorohydroquinone, Hydroquinone acs.org, nih.gov, researchgate.net
Burkholderia sp. KU-462,4-dinitrophenol4-nitrophenol, 1,4-benzoquinone oup.com
Rhodococcus erythropolis2,4-dinitrophenolNot specified asm.org
Pseudomonas putida 1274p-NitrophenolHydroquinone nih.gov

Laboratory-Scale Soil Microcosm Studies and Assessment of Field Applicability

Extensive searches of scientific literature did not yield specific studies on laboratory-scale soil microcosm experiments or field applicability assessments for the bioremediation of this compound. The available research on the microbial degradation and bioremediation of chlorodinitrophenols predominantly focuses on other isomers, such as 2,4-dinitrophenol and 2-chloro-4-nitrophenol. nih.govnih.govacs.orgresearchgate.netresearchgate.net

Consequently, detailed research findings and data tables pertaining to the behavior and degradation of this compound in soil microcosm settings, which are crucial for evaluating its environmental fate and the efficacy of potential bioremediation strategies, are not available in the reviewed literature. Similarly, there is a lack of information regarding the assessment of the field applicability of any bioremediation technologies specifically targeting this compound.

Q & A

Q. How is the crystal structure of 4-Chloro-2,6-dinitrophenol determined, and what are its key geometric parameters?

The crystal structure is resolved via single-crystal X-ray diffraction using SHELXS97 and SHELXL97 software. The compound crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 7.4700 Å, b = 5.8973 Å, c = 9.952 Å, and β = 109.939°. The refinement (R factor = 0.051) reveals a planar aromatic ring with nitro and hydroxyl groups in ortho positions. Key bond lengths include C–Cl (1.73 Å) and C–NO₂ (1.45–1.47 Å), while hydrogen bonding between hydroxyl and nitro groups stabilizes the lattice .

Q. What methodologies are used to determine the acid dissociation constants (pKa) of this compound in different solvent systems?

pKa values are measured using UV-Vis spectroscopy with indicator methods in solvents like methanol-water mixtures or ionic liquids. For example, in methanol-water (0–93.7 wt% MeOH), p(sK) ranges from 2.969 (0% MeOH) to 5.24 (93.7% MeOH) . In protic ionic liquids (e.g., [DBUH][OTf]), pKa values are determined via proton-transfer equilibria, yielding values of 7.4–8.0 depending on the counterion . Calibration with reference acids and rigorous pH/activity corrections are critical for accuracy .

Advanced Research Questions

Q. How do solvation effects in protic ionic liquids versus aqueous-organic solvents influence the acidity of this compound?

Solvation stabilizes the deprotonated form differently across media. In methanol-water, increased methanol content reduces dielectric constant, lowering solvation of the conjugate base and increasing p(sK) (e.g., from 2.969 to 5.24) . In ionic liquids like [DBUH][OTf], strong hydrogen-bonding networks stabilize the anion, resulting in higher pKa (7.4–8.0) compared to aqueous systems. This contrasts with DMSO, where weak solvation yields pKa ~3.0–3.6 .

Q. What discrepancies exist in reported pKa values of this compound across studies, and how can they be reconciled methodologically?

Discrepancies arise from solvent-specific activity coefficients and calibration standards. For instance:

  • In H₂O: pKa = 2.96 (Bell & Kuhn) vs. 3.45 in D₂O (ΔpK = 0.49) due to isotopic effects .
  • In MeCN: pKa varies by ±0.3 units depending on reference acids (e.g., BINOL derivatives) . Standardizing solvent scales (e.g., molality vs. molarity) and using primary pH standards (e.g., acetic acid in D₂O) minimizes errors .

Q. How does the deuterium isotope effect impact the dissociation kinetics of this compound in aqueous vs. deuterated solvents?

In D₂O, the dissociation constant (pK) increases by ΔpK = 0.49 due to stronger hydrogen bonding in D₂O compared to H₂O. This isotope effect is quantified via spectrophotometric titration, showing slower proton exchange rates in deuterated media, consistent with NMR-based kinetic analyses .

Q. What role does this compound play as a spectrophotometric indicator in Brønsted acid catalysis studies?

It serves as a UV-Vis indicator for determining pKa of chiral Brønsted acids (e.g., BINOL-phosphates) in anhydrous DMSO or MeCN. Its absorption shift (λmax ~400 nm) upon deprotonation enables precise measurement of catalyst acidity, which correlates with reaction rates in processes like Nazarov cyclization (R² > 0.9 via Brønsted analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.